molecular formula C11H12N2O2 B13254972 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13254972
M. Wt: 204.22 g/mol
InChI Key: JKWNHVOLPCYQIE-UHFFFAOYSA-N
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Description

6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with copper(II) chloride and isoamyl nitrite in anhydrous acetonitrile . The reaction is carried out under controlled conditions, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the alkyne group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the pyridine ring and the alkyne group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-methyl-2-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-7-13(3)10-9(11(14)15)6-5-8(2)12-10/h1,5-6H,7H2,2-3H3,(H,14,15)

InChI Key

JKWNHVOLPCYQIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N(C)CC#C

Origin of Product

United States

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